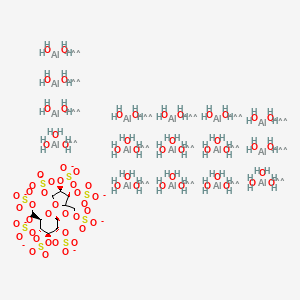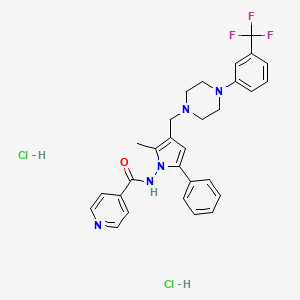
T807
Vue d'ensemble
Description
Flortaucipir, également connu sous le nom de 18F-AV-1451 ou 18F-T807, est un agent de diagnostic radioactif utilisé en tomographie par émission de positrons (TEP) pour détecter les agrégats de protéines tau dans le cerveau. Les protéines tau sont associées aux maladies neurodégénératives, en particulier à la maladie d'Alzheimer. Flortaucipir se lie à ces agrégats de tau, permettant la visualisation de la pathologie tau chez les patients présentant une déficience cognitive .
Applications De Recherche Scientifique
Flortaucipir has several scientific research applications, particularly in the field of neurodegenerative diseases:
Mécanisme D'action
Target of Action
The primary target of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole is the tau protein . Tau proteins are abundant in neurons of the central nervous system and are involved in microtubule assembly and stability .
Mode of Action
7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole, also known as [18F-T807 or 18F-AV-1451], interacts with tau proteins . It has demonstrated high selectivity for tau, indicating that it binds to tau proteins . .
Biochemical Pathways
The compound’s interaction with tau proteins affects the biochemical pathways related to Alzheimer’s disease (AD) . AD is characterized by the deposition of abnormal proteins, including tau, which form neurofibrillary tangles . The abnormal protein deposition is accompanied by other biochemical processes like inflammation, oxidative damage, and lysosomal dysfunction .
Pharmacokinetics
As a radiolabeled derivative used in pet imaging, it is likely to have been designed for optimal bioavailability and brain penetration .
Result of Action
The binding of 7-(6-Fluoropyridin-3-yl)-5h-pyrido[4,3-b]indole to tau proteins allows for the detection of tau protein accumulation, a hallmark of AD . This can provide valuable information about the underlying pathological processes in AD, many years before the appearance of clinical symptoms .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Flortaucipir est synthétisé par une réaction de substitution nucléophile. Le processus implique l'attaque nucléophile du 18F-fluorure sur un précurseur nitro N-protégé. Cette réaction est suivie d'une purification par chromatographie liquide haute performance (HPLC) semi-préparative et d'une reformulation et filtration stérile ultérieures .
Méthodes de production industrielle
La production industrielle de flortaucipir implique des méthodes automatisées pour garantir un rendement élevé et la conformité aux normes de bonnes pratiques de fabrication (BPF). Ce processus est essentiel pour répondre à la demande clinique croissante en flortaucipir en tant qu'agent de diagnostic .
Analyse Des Réactions Chimiques
Types de réactions
Flortaucipir subit principalement des réactions de substitution nucléophile au cours de sa synthèse. Il ne subit généralement pas de réactions d'oxydation, de réduction ou de substitution dans des conditions physiologiques normales.
Réactifs et conditions communs
La synthèse du flortaucipir implique l'utilisation du 18F-fluorure comme nucléophile et d'un précurseur nitro N-protégé comme substrat. La réaction est réalisée dans des conditions contrôlées pour garantir l'incorporation efficace de l'isotope de fluor radioactif .
Principaux produits formés
Le principal produit formé à partir de la synthèse du flortaucipir est le composé radioactif final, qui est ensuite purifié et formulé pour une utilisation en TEP .
Applications de la recherche scientifique
Flortaucipir a plusieurs applications de recherche scientifique, en particulier dans le domaine des maladies neurodégénératives :
Mécanisme d'action
Flortaucipir exerce ses effets en se liant aux protéines tau agrégées dans le cerveau. Après injection intraveineuse, le flortaucipir traverse la barrière hémato-encéphalique et se lie sélectivement aux agrégats de protéines tau, formant des enchevêtrements neurofibrillaires. Ces enchevêtrements sont une caractéristique de la maladie d'Alzheimer et sont associés à la neurodégénérescence et au déclin cognitif . La liaison du flortaucipir aux agrégats de tau permet leur visualisation par TEP, aidant au diagnostic et à l'étude de la maladie d'Alzheimer .
Comparaison Avec Des Composés Similaires
Flortaucipir est comparé à d'autres traceurs TEP tau tels que [18F]-MK-6240 et [18F]-PI-2620. Ces composés se lient également aux agrégats de protéines tau et sont utilisés en TEP pour étudier la pathologie tau. flortaucipir a montré une forte affinité pour les agrégats de tau dans la maladie d'Alzheimer mais une faible affinité pour les agrégats de tau dans les tauopathies non-Alzheimer . Cette spécificité fait de flortaucipir un outil précieux pour diagnostiquer et étudier la maladie d'Alzheimer.
Liste de composés similaires
- [18F]-MK-6240
- [18F]-PI-2620
- Florbetapir (utilisé pour l'imagerie amyloïde)
Les propriétés de liaison uniques de Flortaucipir et son rôle dans la visualisation de la pathologie tau en font un composé crucial dans le domaine de la recherche et du diagnostic des maladies neurodégénératives .
Propriétés
IUPAC Name |
7-(6-fluoropyridin-3-yl)-5H-pyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FN3/c17-16-4-2-11(8-19-16)10-1-3-12-13-9-18-6-5-14(13)20-15(12)7-10/h1-9,20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETAAWDSFUCLBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=CN=C(C=C3)F)NC4=C2C=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701027894 | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415379-56-4 | |
| Record name | T-807 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1415379564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flortaucipir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15033 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 7-(6-Fluoro-3-pyridinyl)-5H-pyrido[4,3-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701027894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1415379-56-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLORTAUCIPIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J09QS3Z3WB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of developing a microfluidic approach for the synthesis of [18F]T807?
A1: Traditional methods for synthesizing radiopharmaceuticals often involve multi-step procedures and can be time-consuming. Microfluidic synthesis, utilizing continuous-flow systems, offers several advantages, including:
- Enhanced efficiency and speed: Microfluidic systems allow for faster reactions and purifications, which is crucial when working with short-lived radionuclides like fluorine-18 (half-life of ~110 minutes) [, ].
- Improved yields: The controlled microenvironment within microfluidic channels facilitates better reaction kinetics and potentially higher radiochemical yields [, ].
- Automation potential: Microfluidic systems are amenable to automation, allowing for standardized and reproducible production of radiopharmaceuticals [, ].
Q2: What makes [18F]this compound a promising radiopharmaceutical for imaging tau pathology?
A2: [18F]this compound exhibits several favorable characteristics as a tau imaging agent:
- High binding affinity: [18F]this compound demonstrates high binding affinity for paired helical filaments of tau, a pathological hallmark of Alzheimer's disease and other tauopathies [, ].
- Brain permeability: The compound can cross the blood-brain barrier, enabling it to reach its target within the brain [, ].
- Suitable pharmacokinetic profile: [18F]this compound displays a pharmacokinetic profile suitable for imaging, with appropriate clearance from non-target tissues [, ].
Q3: How does the one-step synthesis described in the research impact the production of [18F]this compound?
A3: The development of a simplified one-step synthesis for [18F]this compound offers significant advantages over previous multi-step approaches:
- Increased efficiency and speed: Reducing the synthesis to a single step streamlines the production process, making it faster and more efficient []. This is especially important considering the short half-life of fluorine-18.
- Simplified automation: The one-step method facilitates easier implementation on automated synthesis modules commonly used in radiopharmaceutical production [].
- Improved accessibility: A more streamlined and efficient synthesis protocol can contribute to making [18F]this compound more widely available for research and clinical use [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)







